
2-metil-6-(morfolina-4-carbonil)-2,3,5,6,7,8-hexahidrocinolin-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-(morpholine-4-carbonyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with a unique structure that combines a morpholine ring with a hexahydrocinnolinone core
Aplicaciones Científicas De Investigación
2-methyl-6-(morpholine-4-carbonyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(morpholine-4-carbonyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of starting materials, reaction optimization, and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-6-(morpholine-4-carbonyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 2-methyl-6-(morpholine-4-carbonyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-6-(morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- 2-methyl-6-(morpholine-4-carbonyl)pyrimidin-4-yl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
2-methyl-6-(morpholine-4-carbonyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its specific combination of functional groups and structural features
Propiedades
IUPAC Name |
2-methyl-6-(morpholine-4-carbonyl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-16-13(18)9-11-8-10(2-3-12(11)15-16)14(19)17-4-6-20-7-5-17/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEMVWYJZBHMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
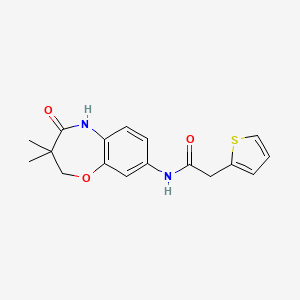
![3-((4-methyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539750.png)
![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2539752.png)
![9-[(2S)-2-hydroxy-3-methoxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B2539753.png)
![1-(3-Methoxyphenyl)-4-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one](/img/structure/B2539754.png)
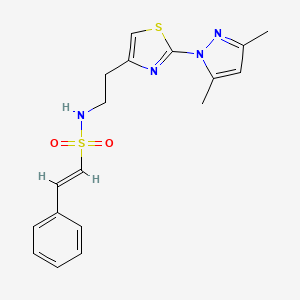

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2539759.png)
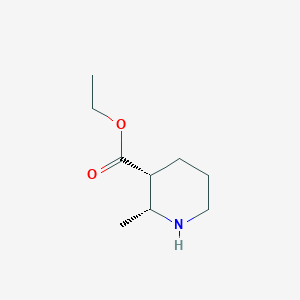
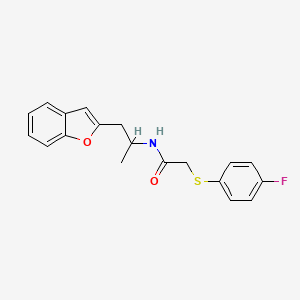
![1-(6-phenoxypyrimidin-4-yl)-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2539765.png)
![2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide](/img/structure/B2539766.png)
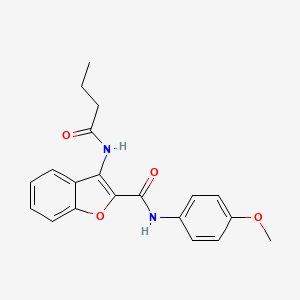
![5-benzyl-4-[(3-chlorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2539769.png)
